N-(4-碘苯基)哌啶-1-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(4-iodophenyl)piperidine-1-sulfonamide” is a compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives, including “N-(4-iodophenyl)piperidine-1-sulfonamide”, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

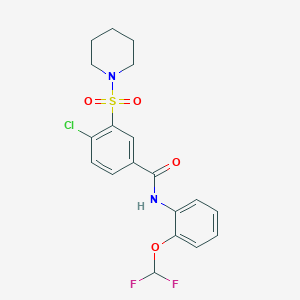

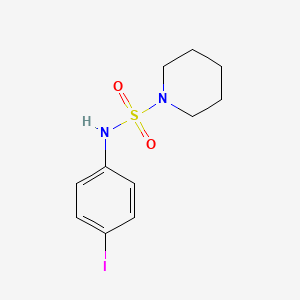

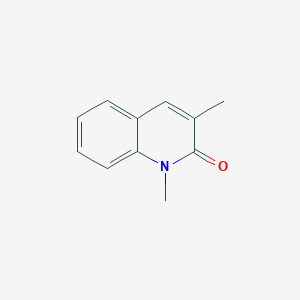

The molecular formula of “N-(4-iodophenyl)piperidine-1-sulfonamide” is C11H15IN2O2S . The molecular weight is 366.22 . The SMILES notation is Ic1ccc(NS(=O)(=O)N2CCCCC2)cc1 .Chemical Reactions Analysis

Piperidines, including “N-(4-iodophenyl)piperidine-1-sulfonamide”, are involved in a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions lead to the formation of various piperidine derivatives .科学研究应用

合成和结构解析

磺酰胺,包括像 N-(4-碘苯基)哌啶-1-磺酰胺这样的衍生物,由于其抗菌和抗炎特性而具有重要意义。Hussain 等人 (2022) 的研究探索了通过对甲苯磺酰氯与各种胺反应形成的磺酰胺的合成,并通过元素分析、FT-IR 光谱和热重分析确认了它们的结构。该研究强调了它们作为未来药物的潜力,因为它们对大肠杆菌和枯草芽孢杆菌等菌株具有安全性和抗菌功效,表明它们在治疗感染中的作用 (Hussain 等人,2022)。

生物学应用

磺酰胺衍生物已被研究用于治疗各种疾病和病症。例如,由 3,4-二羟基哌啶合成的化合物被评估其 α-葡萄糖苷酶抑制活性,发现与标准参考相比,几种衍生物具有优异的活性,表明在糖尿病管理中的潜在应用 (Kasturi 等人,2018)。

抗癌活性

研究还集中在磺酰胺衍生物的抗癌潜力上。Eldeeb 等人 (2022) 研究了磺酰胺衍生的异靛红对肝细胞癌细胞的细胞毒性作用,发现具有显着细胞毒性和安全范围的化合物,表明它们在 HCC 管理中的潜力。这项研究强调了磺酰胺在开发新型抗癌疗法中的作用 (Eldeeb 等人,2022)。

抗菌活性

磺酰胺衍生物的抗菌活性一直是一个重要的研究领域。Vinaya 等人 (2009) 合成了 1-二苯甲基-磺酰基-4-(3-(哌啶-4-基)丙基)哌啶衍生物,评估了它们对影响番茄植株的病原体的抗菌功效。研究表明,某些衍生物表现出有效的抗菌活性,表明它们在农业中具有利用潜力,可保护作物免受细菌和真菌病原体的侵害 (Vinaya 等人,2009)。

安全和危害

未来方向

作用机制

Target of Action

N-(4-iodophenyl)piperidine-1-sulfonamide, also known as SIB-1553A, is a sulfonamide derivative. Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biochemical processes, including fluid balance, eye function, and bacterial folic acid synthesis .

Mode of Action

By inhibiting this enzyme, sulfonamides prevent the bacteria from producing essential nutrients, thereby inhibiting their growth .

Biochemical Pathways

The inhibition of dihydropteroate synthase by sulfonamides disrupts the folic acid synthesis pathway in bacteria . Folic acid is essential for the synthesis of nucleotides, which are the building blocks of DNA. Therefore, the inhibition of this pathway can lead to the cessation of bacterial growth .

Pharmacokinetics

They are primarily excreted unchanged in the urine .

Result of Action

The inhibition of dihydropteroate synthase by N-(4-iodophenyl)piperidine-1-sulfonamide leads to a disruption in the synthesis of folic acid in bacteria . This results in the inhibition of bacterial growth, making sulfonamides effective antibacterial agents .

Action Environment

The efficacy and stability of N-(4-iodophenyl)piperidine-1-sulfonamide, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the drug, which can in turn influence its absorption and distribution in the body . Additionally, the presence of other drugs can affect the pharmacokinetics of sulfonamides through drug-drug interactions .

属性

IUPAC Name |

N-(4-iodophenyl)piperidine-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15IN2O2S/c12-10-4-6-11(7-5-10)13-17(15,16)14-8-2-1-3-9-14/h4-7,13H,1-3,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTXVVGGBTQYGDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)NC2=CC=C(C=C2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15IN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-iodophenyl)piperidine-1-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-fluoro-5-(2-fluorobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2912854.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)propanamide](/img/structure/B2912855.png)

![6-chloro-N-[3-(prop-2-en-1-yloxy)phenyl]pyridine-3-carboxamide](/img/structure/B2912857.png)

![1-(4-chlorophenyl)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)butane-1,4-dione](/img/structure/B2912859.png)

![8-(2-ethoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2912861.png)

![Methyl 2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2912868.png)

![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1-cyanocyclobutyl)-N-methylpropanamide](/img/structure/B2912869.png)

![2-({[1,1'-Biphenyl]-4-yl}carbamoyl)-3-nitrobenzoic acid](/img/structure/B2912871.png)